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Introduction

Vamagloxistat (also known as BBP-711) is an investigational, orally administered, small
molecule inhibitor of glycolate oxidase (GO). It is being developed by BridgeBio Pharma for the
treatment of conditions characterized by excess oxalate production, such as Primary
Hyperoxaluria Type 1 (PH1) and recurrent kidney stones.[1] PH1 is a rare genetic disorder
caused by a deficiency of the liver-specific enzyme alanine-glyoxylate aminotransferase (AGT),
leading to the accumulation of glyoxylate, which is then converted to oxalate.[2][3] The
subsequent excess oxalate can lead to the formation of kidney stones, nephrocalcinosis, and
progressive renal failure.[2] Vamagloxistat aims to reduce the production of oxalate by
inhibiting GO, a key enzyme in the metabolic pathway that produces glyoxylate.[1][4]

These application notes provide a comprehensive overview of the experimental design for
clinical trials of Vamagloxistat, including detailed protocols for key experiments, a summary of
available clinical data, and visualizations of the relevant biological pathway and experimental
workflows.

Mechanism of Action and Signaling Pathway

Vamagloxistat targets glycolate oxidase (GO), a peroxisomal enzyme that catalyzes the
oxidation of glycolate to glyoxylate.[4][5] In patients with PH1, the deficiency in AGT prevents
the normal conversion of glyoxylate to glycine.[3] This leads to an accumulation of glyoxylate,
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which is then converted to oxalate by lactate dehydrogenase (LDH).[4][5] By inhibiting GO,
Vamagloxistat reduces the substrate available for oxalate synthesis, thereby lowering urinary
oxalate levels. The accumulation of the substrate for GO, glycolate, is considered benign as it

is highly soluble and readily excreted.[6]
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Vamagloxistat Mechanism of Action Pathway.

Preclinical and Clinical Data Summary

Preclinical studies in a mouse model of PH1 (Agxt—/— mice) demonstrated that oral
administration of Vamagloxistat led to a significant reduction in urinary oxalate.[7] A Phase 1,
randomized, double-blind, placebo-controlled, ascending-dose study in 92 healthy adult
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volunteers has been completed.[1][8] The study assessed the safety, tolerability,
pharmacokinetics (PK), and pharmacodynamics (PD) of Vamagloxistat.[8][9]

Pharmacokinetic and Pharmacodynamic Data (Phase 1)

Single Ascending Dose Multiple Ascending Dose
Parameter
(SAD) (MAD)
Doses Evaluated 40 mg to 3,000 mg[1] 75 mg to 1,000 mg[1]
Time to Maximum
) ~2.5 hours[1] ~2 hours[8]
Concentration (Tmax)
Elimination Half-life (t1/2) ~26 hours[1] ~28 hours|[8]
Plasma Glycolate Increase ) Mean maximal concentration
10-15 fold above baseline[1]
(PD Marker) of 100-200 uM on Day 7[8]
GO Inhibition (Predicted) >95% sustained inhibition[1] Near-complete inhibition[8]

Safety and Tolerability (Phase 1)

Adverse Events Frequency Severity

Treatment-Emergent Adverse

Low (15-34%)[1] Mild or Moderate[1]
Events

None observed in clinical
Clinically Significant Changes laboratory measures, ECG, or

vital signs[1]

Experimental Protocols
Phase 1 Clinical Trial Protocol: Safety, Tolerability, PK,
and PD of Vamagloxistat in Healthy Volunteers

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of
single and multiple ascending doses of Vamagloxistat in healthy adult volunteers.

Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending
dose study.
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Participant Population: Healthy male and female adults.

Methodology:

e Screening: Assess eligibility of participants based on inclusion and exclusion criteria.
o Randomization: Randomize eligible participants to receive Vamagloxistat or placebo.
e Dosing:

o Single Ascending Dose (SAD) Cohorts: Administer a single oral dose of Vamagloxistat or
placebo.

o Multiple Ascending Dose (MAD) Cohorts: Administer multiple oral doses of Vamagloxistat
or placebo once daily.

o Safety and Tolerability Monitoring: Monitor adverse events, vital signs, electrocardiograms
(ECGSs), and clinical laboratory tests throughout the study.

» Pharmacokinetic (PK) Sampling: Collect serial blood samples at predefined time points post-
dosing to determine the plasma concentration of Vamagloxistat.

e Pharmacodynamic (PD) Sampling: Collect blood and urine samples to measure glycolate
and oxalate levels as biomarkers of GO inhibition.

» Bioanalytical Methods:

o Vamagloxistat Quantification: Utilize a validated liquid chromatography-tandem mass
spectrometry (LC-MS/MS) method to measure Vamagloxistat concentrations in plasma.

o Glycolate and Oxalate Quantification: Employ validated bioanalytical assays to measure
glycolate and oxalate concentrations in plasma and urine.
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Phase 1 Clinical Trial Workflow

Assessment

Dosing Pharmacokinetics
> (Blood Sampling))
Multiple Ascending Dose j
>[(Vamagonistat or Placebo) )_| y

Participant o —| Safety & Tolerability .
_ ) il ((AES, Vitals, ECG, Labs) Data Analysis

il Single Ascending Dose A
(Vamagloxistat or Placebo) ) |

Pharmacodynamics \
(Blood & Urine Sampling))

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

@ith Suspected PH1

Confirmed PH1 Diagnosis?

Yes

Age Criteria Met?

Yes

Baseline Urinary Oxalate
Above Threshold?

No

Yes No

eGFR Above
Exclusion Limit?

No

es No

Eligible for Trial Ineligible for Trial

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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